2-(4-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one
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Overview
Description
2-(4-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one is a complex organic compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazides with phthalic anhydride derivatives under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of phthalazinone have shown potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. The specific biological activities of 2-(4-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one would depend on its interaction with biological targets.
Medicine
Medicinally, compounds similar to this one have been investigated for their potential therapeutic effects, including anticancer, antiviral, and antifungal activities. Further research is needed to fully understand its pharmacological properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The presence of the oxadiazole ring and chlorophenyl group may contribute to its binding affinity and specificity. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone derivatives: These compounds share the core phthalazinone structure and exhibit similar chemical properties.
Oxadiazole derivatives: Compounds containing the oxadiazole ring are known for their diverse biological activities.
Chlorophenyl derivatives: These compounds have applications in medicinal chemistry due to their pharmacological properties.
Uniqueness
The uniqueness of 2-(4-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN4O2/c1-14-7-8-16(13-15(14)2)22-26-23(31-28-22)21-19-5-3-4-6-20(19)24(30)29(27-21)18-11-9-17(25)10-12-18/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIRYQYYEQJCJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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